molecular formula C19H27Cl B14566768 1-Chloro-3-methyloctadeca-6,9,12-triyne CAS No. 61626-30-0

1-Chloro-3-methyloctadeca-6,9,12-triyne

Cat. No.: B14566768
CAS No.: 61626-30-0
M. Wt: 290.9 g/mol
InChI Key: VWGKLFRPYGCWTH-UHFFFAOYSA-N
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Description

1-Chloro-3-methyloctadeca-6,9,12-triyne is a highly specialized aliphatic compound characterized by a long carbon chain (18 carbons) with three conjugated triple bonds at positions 6, 9, and 12. The molecule features a chlorine atom at position 1 and a methyl group at position 3, which significantly influence its reactivity and physicochemical properties.

Properties

CAS No.

61626-30-0

Molecular Formula

C19H27Cl

Molecular Weight

290.9 g/mol

IUPAC Name

1-chloro-3-methyloctadeca-6,9,12-triyne

InChI

InChI=1S/C19H27Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(2)17-18-20/h19H,3-6,9,12,15-18H2,1-2H3

InChI Key

VWGKLFRPYGCWTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CCC#CCCC(C)CCCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-chloro-3-methyloctadeca-6,9,12-triyne typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: Starting with a suitable alkyne precursor, an alkylation reaction is performed to introduce the desired carbon chain length.

    Triple Bond Formation: The formation of triple bonds at specific positions can be accomplished through dehydrohalogenation reactions using strong bases such as sodium amide or potassium tert-butoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-3-methyloctadeca-6,9,12-triyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-methyloctadeca-6,9,12-triyne has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple triple bonds.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyloctadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes and receptors. The presence of triple bonds allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1-Chloro-3-methyloctadeca-6,9,12-triyne is compared below with three analogous compounds:

5-(4-Methylbenzenesulfonyl)-10,10-di(Carbethoxy)-5-Azatetradeca-2,7,12-Triyne (Compound 1d)

  • Structure : Shorter chain (14 carbons) with triple bonds at positions 2, 7, and 12. Includes a sulfonyl group and carbethoxy substituents.
  • Synthesis: Prepared via nucleophilic substitution reactions using alkynol derivatives and bromoalkynes in DMSO/NaOH systems, yielding 72% efficiency .
  • Key Differences :
    • Functional Groups : Compound 1d lacks chlorine but incorporates sulfonyl and carbethoxy groups, enhancing its polarity and solubility in polar solvents.
    • Reactivity : The sulfonyl group in 1d facilitates nucleophilic attacks, whereas the chlorine in this compound promotes electrophilic substitution.
    • Applications : Compound 1d is used in cross-coupling reactions for heterocycle synthesis, while the target compound is explored for conjugated polymer precursors.

1,2,3-Trichloropropane (TCP)

  • Structure : A shorter, fully saturated propane derivative with three chlorine atoms.
  • Toxicity: TCP is a known carcinogen and environmental pollutant, with NTP and NIH studies highlighting its risks in groundwater contamination .
  • Key Differences :
    • Bonding : TCP lacks triple bonds, resulting in lower chemical reactivity.
    • Environmental Impact : Unlike the target compound, TCP’s high chlorine content and stability make it persistent in ecosystems.

Non-Chlorinated Triyne Analogues (e.g., 3-Methyloctadeca-6,9,12-triyne)

  • Structure : Identical to the target compound but without the chlorine substituent.
  • Thermal Stability : The absence of chlorine reduces molecular weight and increases volatility.
  • Reactivity: Non-chlorinated analogues undergo slower halogenation reactions but faster hydrogenation due to reduced steric hindrance.

Comparative Data Table

Property This compound Compound 1d 1,2,3-Trichloropropane 3-Methyloctadeca-6,9,12-triyne
Molecular Weight (g/mol) ~280 (estimated) 492.6 147.4 ~264 (estimated)
Functional Groups Cl, CH₃ SO₂, COOEt Cl₃ CH₃
Triple Bond Positions 6, 9, 12 2, 7, 12 None 6, 9, 12
Key Reactivity Electrophilic substitution Nucleophilic Dechlorination Hydrogenation
Applications Polymer precursors Heterocycle synth. Solvent/degreaser Material science

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s long carbon chain and triple bonds complicate purification, requiring flash chromatography (as seen in analogous syntheses) .
  • Thermal Behavior : Conjugated triynes typically exhibit lower melting points than saturated analogs due to reduced intermolecular forces.

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